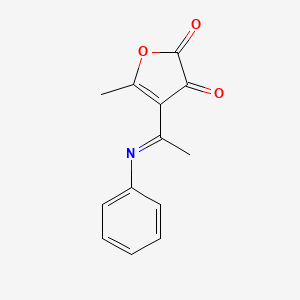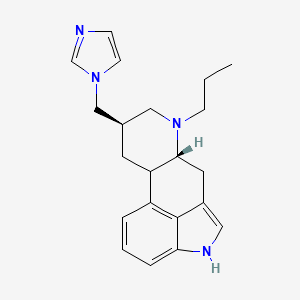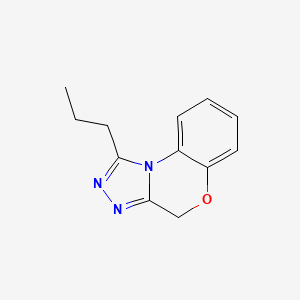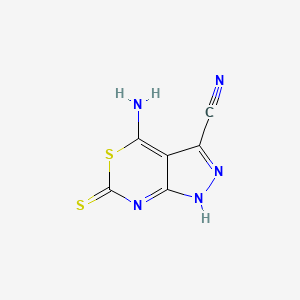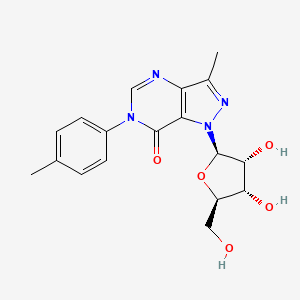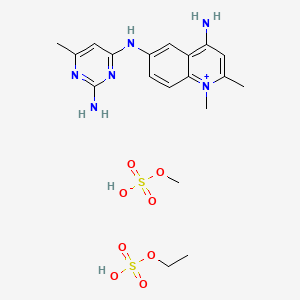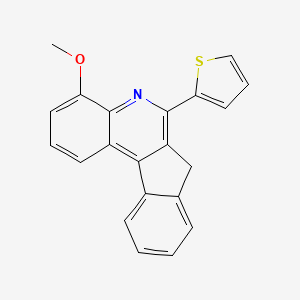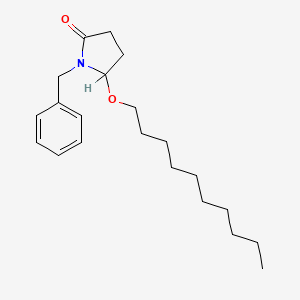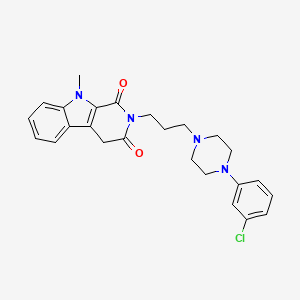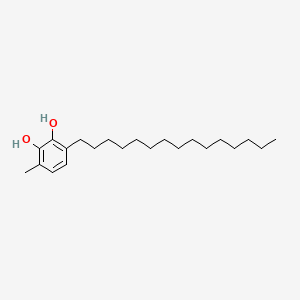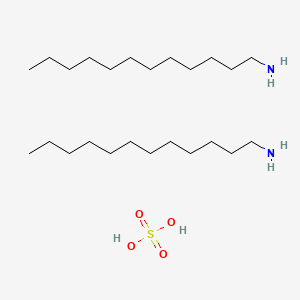
1-Dodecanamine, sulfate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Dodecanamine, sulfate is an organic compound with the molecular formula C12H27N. It is a long-chain primary amine, commonly known as dodecylamine. This compound is characterized by its hydrophobic alkyl chain and a polar amine group, making it useful in various applications, particularly in surfactants and corrosion inhibitors.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-Dodecanamine can be synthesized through several methods. One common method involves the hydrogenation of dodecanenitrile. The reaction typically requires a catalyst such as Raney nickel and is carried out under high pressure and temperature conditions. Another method involves the reaction of dodecyl chloride with ammonia or an amine in the presence of a solvent like ethanol.
Industrial Production Methods
In industrial settings, 1-Dodecanamine is often produced through the catalytic hydrogenation of fatty nitriles derived from natural fats and oils. This method is preferred due to its efficiency and the availability of raw materials. The process involves the use of high-pressure hydrogen gas and a metal catalyst, such as nickel or cobalt.
Análisis De Reacciones Químicas
Types of Reactions
1-Dodecanamine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding nitriles or amides.
Reduction: Reduction reactions can convert it into secondary or tertiary amines.
Substitution: It can participate in nucleophilic substitution reactions, where the amine group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Halogenated compounds like alkyl halides are typical reagents for substitution reactions.
Major Products
Oxidation: Produces nitriles or amides.
Reduction: Yields secondary or tertiary amines.
Substitution: Results in the formation of various substituted amines.
Aplicaciones Científicas De Investigación
1-Dodecanamine, sulfate has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in the synthesis of nanoparticles and as a corrosion inhibitor.
Biology: Employed in the preparation of biological membranes and as a reagent in biochemical assays.
Medicine: Investigated for its potential use in drug delivery systems due to its amphiphilic nature.
Industry: Utilized in the production of detergents, emulsifiers, and antistatic agents.
Mecanismo De Acción
The mechanism of action of 1-Dodecanamine, sulfate is primarily based on its ability to interact with both hydrophobic and hydrophilic environments. The long alkyl chain interacts with hydrophobic surfaces, while the amine group can form hydrogen bonds and ionic interactions with hydrophilic molecules. This dual interaction capability makes it effective as a surfactant and corrosion inhibitor.
Comparación Con Compuestos Similares
Similar Compounds
1-Decanamine: A shorter chain amine with similar properties but lower hydrophobicity.
1-Tetradecanamine: A longer chain amine with increased hydrophobicity and higher melting point.
1-Hexadecanamine: An even longer chain amine, often used in similar applications but with different physical properties.
Uniqueness
1-Dodecanamine, sulfate is unique due to its optimal chain length, which provides a balance between hydrophobic and hydrophilic interactions. This balance makes it particularly effective in applications requiring both surfactant and corrosion inhibition properties.
Propiedades
Número CAS |
26741-74-2 |
|---|---|
Fórmula molecular |
C24H56N2O4S |
Peso molecular |
468.8 g/mol |
Nombre IUPAC |
dodecan-1-amine;sulfuric acid |
InChI |
InChI=1S/2C12H27N.H2O4S/c2*1-2-3-4-5-6-7-8-9-10-11-12-13;1-5(2,3)4/h2*2-13H2,1H3;(H2,1,2,3,4) |
Clave InChI |
OVRWSOABJJYTBD-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCN.CCCCCCCCCCCCN.OS(=O)(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


